N-Boc-3-pyrrolidinone chemical properties and structure
N-Boc-3-pyrrolidinone chemical properties and structure
An In-depth Technical Guide to N-Boc-3-pyrrolidinone for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-pyrrolidinone, also known by its IUPAC name tert-butyl 3-oxopyrrolidine-1-carboxylate, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[3] This protecting group imparts stability and allows for selective chemical manipulations at other positions of the molecule.[4] N-Boc-3-pyrrolidinone serves as a versatile precursor for the synthesis of a wide range of more complex molecules, particularly chiral amines and alcohols that are integral to the development of novel therapeutics.[5][6]
Chemical Structure and Identifiers
The chemical structure of N-Boc-3-pyrrolidinone is fundamental to its reactivity and utility in synthesis. The presence of the ketone functional group and the Boc-protected amine allows for a variety of chemical transformations.
| Identifier | Value |
| IUPAC Name | tert-butyl 3-oxopyrrolidine-1-carboxylate[7] |
| CAS Number | 101385-93-7[8][9][10][11][12] |
| Molecular Formula | C₉H₁₅NO₃[8][9][10][11][12] |
| SMILES String | CC(C)(C)OC(=O)N1CCC(=O)C1[7][12][13] |
| InChI | 1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3[12] |
| InChI Key | JSOMVCDXPUXKIC-UHFFFAOYSA-N[12] |
Physicochemical Properties
The physical and chemical properties of N-Boc-3-pyrrolidinone are crucial for its handling, storage, and application in chemical reactions. It is typically a white to pale yellow solid at room temperature.[3][14]
| Property | Value |
| Molecular Weight | 185.22 g/mol [7][8][9][10][11][12] |
| Melting Point | 34-38 °C[8][9][12] |
| Boiling Point | 270.9 ± 33.0 °C (Predicted)[8] |
| Density | 1.133 g/cm³[9] |
| pKa | -1.79 ± 0.20 (Predicted)[8][9] |
| Water Solubility | Insoluble[8][14] |
| Solubility in Organic Solvents | Soluble in dichloromethane (B109758), ethyl acetate (B1210297), methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[3][8][9][14] |
Experimental Protocols
Synthesis of N-Boc-3-pyrrolidinone from N-Boc-3-pyrrolidinol (Dess-Martin Oxidation)
A common and efficient method for the synthesis of N-Boc-3-pyrrolidinone is the oxidation of N-Boc-3-pyrrolidinol using Dess-Martin periodinane (DMP).[10][14][15]
Materials:
-
tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) under a nitrogen atmosphere.[10]
-
Cool the solution to 0 °C using an ice bath.[10]
-
Add Dess-Martin periodinane (DMP) (2 equivalents) to the stirred solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.[10]
-
Extract the mixture with DCM.[10]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purify the residue by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (e.g., 15:85) to afford the pure N-Boc-3-pyrrolidinone.[10]
Purification by Column Chromatography
Materials:
-
Crude N-Boc-3-pyrrolidinone
-
Silica gel
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (for loading)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.[16]
-
Load the sample onto the column.[16]
-
Elute the column with a mixture of ethyl acetate and hexanes, starting with a low polarity mixture (e.g., 5% EtOAc/hexanes) and gradually increasing the polarity (e.g., to 10% and then 20% EtOAc/hexanes).[16]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified N-Boc-3-pyrrolidinone.[14]
Analytical Characterization
The purity and identity of N-Boc-3-pyrrolidinone can be confirmed using various spectroscopic techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[8][10]
-
¹³C NMR: The carbon NMR spectrum is used to determine the carbon framework of the molecule.[17]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present, such as the ketone and the carbamate (B1207046) from the Boc group.[17]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is used to assess the purity of the compound and confirm its molecular weight.[18]
Reactivity and Synthetic Applications
N-Boc-3-pyrrolidinone is a valuable intermediate in organic synthesis due to its versatile reactivity.
-
Deprotection of the Boc Group: The tert-butoxycarbonyl group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine, 3-pyrrolidinone.[3][14]
-
Reduction of the Ketone: The ketone functional group can be reduced to a hydroxyl group to form N-Boc-3-pyrrolidinol. Asymmetric reduction using chiral catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction, or biocatalytic methods with ketoreductases (KREDs), can produce enantiomerically pure (R)- or (S)-N-Boc-3-pyrrolidinol, which are crucial chiral building blocks in drug synthesis.[5]
-
Reductive Amination: The ketone can undergo reductive amination to introduce an amino group at the 3-position, leading to the synthesis of chiral N-Boc-3-aminopyrrolidines.[6]
-
Use in Drug Discovery: The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds.[1] N-Boc-3-pyrrolidinone serves as a starting material for the synthesis of various pharmaceutical agents, including muscarinic receptor agonists for potential treatment of neurological disorders.[2][19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the synthesis and application of N-Boc-3-pyrrolidinone.
Caption: Synthesis and purification workflow for N-Boc-3-pyrrolidinone.
Caption: Key chemical transformations of N-Boc-3-pyrrolidinone.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 11. N-Boc-3-pyrrolidinone [chemspon.com]
- 12. 1-叔丁氧碳基-3-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. N-Boc-3-Pyrrolidinone Online | N-Boc-3-Pyrrolidinone Manufacturer and Suppliers [scimplify.com]
- 14. Page loading... [wap.guidechem.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
